molecular formula C25H34N2O9 B12769427 Antimycin A4a CAS No. 28068-12-4

Antimycin A4a

Cat. No.: B12769427
CAS No.: 28068-12-4
M. Wt: 506.5 g/mol
InChI Key: LJLBEVFUKYLRNR-UHRLKCEPSA-N
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Description

Antimycin A4a is a secondary metabolite belonging to the antimycin family, a group of macrolide lactones produced primarily by Streptomyces species . Structurally, antimycins feature a nine-membered dilactone core with an N-formyl amino-salicylamide moiety and variable alkyl/acyl side chains that dictate their bioactivity . This compound is distinguished by its specific substituents: R1 = CH(CH3)2 (isobutyl) and R2 = (CH2)3CH3 (n-butyl) (Fig. 1) . This compound exhibits broad-spectrum bioactivity, including antiviral, antifungal, and anticancer properties, largely attributed to its inhibition of mitochondrial electron transport chain (mETC) complex III .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28068-12-4

Molecular Formula

C25H34N2O9

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

InChI

InChI=1S/C25H34N2O9/c1-6-7-9-17-21(36-23(31)13(2)3)15(5)35-25(33)19(14(4)34-24(17)32)27-22(30)16-10-8-11-18(20(16)29)26-12-28/h8,10-15,17,19,21,29H,6-7,9H2,1-5H3,(H,26,28)(H,27,30)/t14-,15+,17-,19+,21+/m1/s1

InChI Key

LJLBEVFUKYLRNR-UHRLKCEPSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Antimycin A4a is typically produced through fermentation by Streptomyces species . The synthetic routes involve the cultivation of these microorganisms under specific conditions that promote the production of antimycin compounds. Industrial production methods often include optimizing the fermentation process to maximize yield and purity .

Scientific Research Applications

Antiviral Activity

Antimycin A4a has demonstrated potent antiviral properties, particularly against a range of RNA viruses. Research indicates that it functions as a broad-spectrum antiviral agent, effectively inhibiting various viral families including Togaviridae, Flaviviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae.

  • Mechanism of Action : The antiviral activity is primarily attributed to its ability to inhibit the mitochondrial electron transport chain, which in turn suppresses de novo pyrimidine synthesis necessary for viral replication. In vitro studies have shown that this compound can reduce viral titers in infected cells and improve survival rates in animal models subjected to lethal viral challenges .
  • Case Study : In one study, mice infected with the western equine encephalitis virus showed reduced central nervous system viral titers and improved clinical outcomes when treated with this compound. The compound exhibited half-maximal inhibitory concentrations lower than 4 nM, showcasing its potency against viral infections .

Mitochondrial Research

This compound is extensively used in mitochondrial research due to its specific inhibitory effects on the cytochrome bc1 complex within the mitochondrial electron transport chain.

  • Reactive Oxygen Species Production : It serves as a valuable tool for studying reactive oxygen species (ROS) production in mitochondria. By binding to the Qi site of cytochrome c reductase, this compound disrupts normal electron transfer processes, leading to increased ROS generation. This characteristic is useful for investigating oxidative stress and its implications in various diseases.
  • Case Study : Research has shown that using this compound allows scientists to delineate the specific sites of ROS production, providing insights into mitochondrial dysfunction associated with neurodegenerative diseases.

Cancer Therapy

Recent studies have explored the potential of this compound as a therapeutic agent in cancer treatment.

  • c-Myc Degradation : this compound has been identified as an accelerator of c-Myc degradation, a protein often overexpressed in various cancers. The compound enhances the ubiquitination and subsequent degradation of c-Myc through the proteasome pathway. This mechanism suggests that this compound could be developed as a novel strategy for targeting c-Myc-dependent tumors .
  • Case Study : In experiments involving multiple cancer cell lines (HCT116, HeLa, MIA PaCa-2), treatment with this compound resulted in significant reductions in c-Myc protein levels. The degradation was shown to be concentration-dependent and was linked to enhanced ubiquitination processes .

Photosynthesis Research

This compound also plays a role in studies related to photosynthesis.

  • Effect on Photosystem II : Studies have indicated that different analogs of antimycin affect photosystem II differently. This compound has been noted for inducing light hypersensitivity in photosystem II reactions, which can provide insights into the mechanisms of photoinhibition and energy transfer processes within chloroplasts .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Case Studies
Antiviral ActivityInhibition of mitochondrial electron transportReduced viral titers; improved survival in animal models
Mitochondrial ResearchInduction of reactive oxygen speciesInsights into oxidative stress and mitochondrial dysfunction
Cancer TherapyAcceleration of c-Myc degradationSignificant reduction of c-Myc levels in cancer cell lines
Photosynthesis ResearchInduction of light hypersensitivity in PSIIImpact on energy transfer processes within chloroplasts

Comparison with Similar Compounds

Comparison with Similar Antimycin Congeners

Antimycin A4a is part of a structurally diverse family. Key comparisons with other antimycins are outlined below:

2.1 Structural Variations
Compound R1 Group R2 Group Key Structural Feature
Antimycin A1a CH(CH3)CH2CH3 (CH2)5CH3 Longer R2 chain (n-pentyl)
Antimycin A2a CH(CH3)2 (CH2)5CH3 Isobutyl R1, pentyl R2
Antimycin A3a CH(CH3)CH2CH3 (CH2)3CH3 Shorter R2 chain (n-butyl)
This compound CH(CH3)2 (CH2)3CH3 Isobutyl R1, butyl R2
Antimycin A9 Aromatic 8-acyl (CH2)3CH3 Unique aromatic substitution

Source:

The N-formyl amino-salicylamide moiety is conserved across antimycins and critical for binding to mETC complex III . Modifications to this region (e.g., 2-methoxyantimycin A3) abolish mETC inhibition and bioactivity, underscoring its importance .

2.3 Bioactivity Profiles
Compound Antiviral (WEEV IC50) Antifungal (MIC vs. C. albicans) Anticancer (K-Ras PM Inhibition IC50)
Antimycin A1a 2.1 nM 5–10 μg/mL 8 nM
This compound 1.8 nM 5–10 μg/mL 6 nM
2-Methoxy-A3 Inactive N/A Inactive
Antimycin A9 N/A N/A N/A (Nematocidal: 0.1 μM vs. C. elegans)

Sources:

  • Antiviral Activity : A4a and A1a show near-identical potency against Western equine encephalitis virus (WEEV), while modified derivatives lose efficacy .
  • Antifungal Activity : A4a, A1a, and A3a exhibit similar MIC values against Candida albicans (~5–10 μg/mL), suggesting R1/R2 variations minimally impact fungal targets .
  • Anticancer Activity : A4a (IC50 = 6 nM) slightly outperforms A1a (8 nM) in inhibiting K-Ras plasma membrane localization, likely due to optimized alkyl chain interactions .
2.4 Ecological and Pharmacological Roles
  • Ecological : Antimycins produced by Streptomyces symbionts protect fungus-farming ants (Acromyrmex) against pathogens like Escovopsis .
  • Pharmacological: A4a’s low nanomolar IC50 in mETC inhibition makes it a candidate for mitochondria-targeted therapies, though toxicity remains a concern .

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